Product packaging for Spiro[3.3]heptane-2,6-dione(Cat. No.:CAS No. 20061-23-8)

Spiro[3.3]heptane-2,6-dione

Cat. No.: B3114226
CAS No.: 20061-23-8
M. Wt: 124.14 g/mol
InChI Key: SPMIAKLTMJWZDX-UHFFFAOYSA-N
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Description

Spiro[3.3]heptane-2,6-dione (CAS 20061-23-8) is a high-value spirocyclic building block in medicinal chemistry and organic synthesis. Its unique rigid, three-dimensional structure, featuring two fused cyclobutane rings connected by a central spiro carbon, makes it a powerful tool for conformational restriction, a strategy used to improve the potency, selectivity, and metabolic stability of drug candidates by locking functional groups in specific bioactive orientations . This scaffold has been prominently identified as a saturated benzene bioisostere, successfully incorporated into the core of known drugs like Sonidegib and Vorinostat to create patent-free analogs that retain high biological potency . Researchers utilize this dione as a versatile precursor for synthesizing diverse spiro[3.3]heptane derivatives, including amino acids and carboxyclic compounds, which serve as rigid probes to explore ligand-target interactions with biological targets such as glutamate receptors and H. pylori glutamate racemase . The compound's ketone groups are amenable to various transformations, including stereoselective Strecker reactions for installing amino acid moieties and stepwise olefination-cycloaddition sequences to access different substitution patterns . For research use only. Not for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H8O2 B3114226 Spiro[3.3]heptane-2,6-dione CAS No. 20061-23-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

spiro[3.3]heptane-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O2/c8-5-1-7(2-5)3-6(9)4-7/h1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPMIAKLTMJWZDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)CC12CC(=O)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501310479
Record name Spiro[3.3]heptane-2,6-dione
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URL https://comptox.epa.gov/dashboard/DTXSID501310479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20061-23-8
Record name Spiro[3.3]heptane-2,6-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20061-23-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Spiro[3.3]heptane-2,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501310479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Methodologies for the Synthesis of Spiro 3.3 Heptane 2,6 Dione and Its Analogues

Cyclization Reactions in Spiro[3.3]heptane-2,6-dione Core Construction

Cyclization reactions form the cornerstone of spiro[3.3]heptane synthesis, involving the formation of one or both of the cyclobutane (B1203170) rings in a concerted or stepwise manner. These strategies include cycloadditions, double substitutions, and intramolecular condensations.

[2+2] Cycloaddition Strategies

[2+2] cycloaddition reactions, which involve the union of two doubly bonded systems to form a four-membered ring, are a prominent method for constructing the cyclobutane rings of the spiro[3.3]heptane skeleton. Both thermal and photochemical variants of this reaction have been successfully applied.

A notable strategy for the synthesis of the spiro[3.3]heptane framework involves the successive [2+2] cycloaddition of dichloroketene (B1203229) with olefins. diva-portal.org This multi-step approach builds the spirocyclic system by forming one cyclobutanone (B123998) ring at a time. The dichloroketene is typically generated in situ from precursors like dichloroacetyl chloride (via dehydrohalogenation with a base such as triethylamine) or trichloroacetyl chloride (via dehalogenation with activated zinc). diva-portal.org

The general process involves the reaction of a suitable olefin with the in situ-generated dichloroketene to form a 2,2-dichlorocyclobutanone intermediate. This intermediate then undergoes further transformations, including reductive removal of the chlorine atoms (e.g., using a zinc-copper couple), followed by a second cycloaddition sequence to complete the spiro[3.3]heptane core. diva-portal.org While effective in constructing the desired scaffold, this method can present challenges. Research into the synthesis of 2,6-disubstituted spiro[3.3]heptanes using this approach has reported low to moderate yields over the entire multi-step sequence. diva-portal.org The reactions often exhibit low turnover rates and necessitate chromatographic purification of the intermediates and final products. diva-portal.org

StepReaction TypeKey ReagentsTypical OutcomeRef
1[2+2] CycloadditionOlefin, Dichloroketene (from dichloroacetyl chloride/triethylamine or trichloroacetyl chloride/Zn(Cu))2,2-Dichlorocyclobutanone intermediate diva-portal.org
2DechlorinationZn(Cu)Cyclobutanone diva-portal.org
3OlefinationWittig reagent (or similar)Methylene (B1212753) cyclobutane diva-portal.org
4[2+2] CycloadditionMethylene cyclobutane, DichloroketeneDichlorinated spiro[3.3]heptanone diva-portal.org
5DechlorinationZn(Cu)Spiro[3.3]heptanone diva-portal.org

Photochemical [2+2] cycloaddition is a powerful and widely used method for synthesizing cyclobutane-containing structures, including the spiro[3.3]heptane system. This approach utilizes light to promote the cycloaddition between two alkene moieties. scispace.comresearchgate.net

ReactantsSolventProduct Ratio (HH:HT)Quantum Yield (Φ)Ref
2-Cyclopentenone + 3-Butenol (1.964 M)Methanol (B129727)57:430.115 scispace.com
2-Cyclopentenone + 3-Butenol (0.148 M)Methanol59:410.075 scispace.com
2-Cyclopentenone + 4-Pentenol (1.984 M)Methanol47:530.096 scispace.com
2-Cyclopentenone + 4-Pentenol (0.059 M)Methanol48:520.044 scispace.com

Double Substitution Reactions between Di-electrophiles and Di-nucleophiles

An alternative and often more efficient route to the spiro[3.3]heptane core involves the cyclization through double substitution reactions. This strategy relies on the reaction between a di-electrophilic species and a di-nucleophilic species to form both four-membered rings, often in a sequential manner. diva-portal.orgenamine.net

Intramolecular Imide Formation Approaches

The synthesis of nitrogen-containing analogues of the spiro[3.3]heptane system can be achieved through intramolecular cyclization strategies. One such approach involves the formation of an imide ring. While not leading directly to this compound, this method is effective for constructing related azaspirocyclic cores.

An efficient synthesis of 3-azabicyclo[3.1.1]heptane derivatives, which are bridged analogues rather than spirocyclic, relies on an intramolecular imide formation as the key step. This process involves a suitably 1,3-functionalized cyclobutane derivative, which undergoes cyclization to form the bicyclic imide structure. This strategy highlights how intramolecular condensation reactions can be a powerful tool for constructing complex, strained ring systems related to the spiro[3.3]heptane family.

Lewis Acid-Catalyzed Rearrangements (e.g., of 8-oxadispiro[2.0.3.1]octane-6-carboxylic acid derivatives)

Rearrangement reactions provide a sophisticated method for accessing the spiro[3.3]heptane skeleton from different, often readily available, starting materials. A key example is the Lewis acid-catalyzed rearrangement of 8-oxadispiro[2.0.3.1]octane-6-carboxylic acid derivatives. researchgate.netenamine.netrsc.org

This transformation serves as the pivotal step in the synthesis of stereoisomers of 1-aminospiro[3.3]heptane-1,6-dicarboxylic acid, which are conformationally restricted analogues of glutamic acid. enamine.netrsc.orgrsc.org The synthesis starts from a common precursor, 3-oxocyclobutanecarboxylic acid. rsc.orgresearchgate.net Through a sequence of reactions, the 8-oxadispiro[2.0.3.1]octane intermediate is constructed, which contains a cyclopropane (B1198618) ring fused to a cyclobutane. Upon treatment with a Lewis acid, this strained system undergoes a skeletal rearrangement to furnish the thermodynamically more stable spiro[3.3]heptane core. enamine.netrsc.org This method allows for the construction of a suitably functionalized spiro[3.3]heptane skeleton and enables the preparation of specific stereoisomers. researchgate.netrsc.org

Enantioselective and Diastereoselective Synthetic Routes to Spiro[3.3]heptanes

The construction of stereochemically defined spiro[3.3]heptanes is crucial for their application in drug discovery. Researchers have developed several asymmetric and diastereoselective methods to control the spatial arrangement of substituents on the spirocyclic core.

A notable advancement in the asymmetric synthesis of spiro[3.3]heptane analogues is the highly diastereoselective addition of ethyl cyclobutanecarboxylate (B8599542) anions to Davis-Ellman's imines. rsc.org This approach provides access to enantiomerically and diastereomerically pure 1-substituted 2-azaspiro[3.3]heptanes. The three-step procedure is efficient, with yields reaching up to 90%, and exhibits excellent diastereoselectivity, with diastereomeric ratios (dr) as high as 98:2. rsc.orgsemanticscholar.org

The key step involves the reaction of the lithium enolate of ethyl cyclobutanecarboxylate with a chiral N-tert-butanesulfinyl aldimine. The subsequent reduction of the ester and intramolecular cyclization furnishes the desired 2-azaspiro[3.3]heptane. researchgate.net This methodology has been successfully applied to a range of aromatic and heterocyclic aldehydes, demonstrating its broad scope. rsc.org

Below is a table summarizing the results for the synthesis of various 1-substituted 2-azaspiro[3.3]heptane precursors via this method. rsc.org

EntryAldehyde Derivative (R)ProductYield (%)Diastereomeric Ratio (dr)
1PhenylEthyl 1-((S)-N-(tert-butylsulfinyl)-1-phenylmethylamino)cyclobutane-1-carboxylate96>98:2
24-FluorophenylEthyl 1-((S)-N-(tert-butylsulfinyl)-1-(4-fluorophenyl)methylamino)cyclobutane-1-carboxylate94>98:2
34-ChlorophenylEthyl 1-((S)-N-(tert-butylsulfinyl)-1-(4-chlorophenyl)methylamino)cyclobutane-1-carboxylate92>98:2
44-BromophenylEthyl 1-((S)-N-(tert-butylsulfinyl)-1-(4-bromophenyl)methylamino)cyclobutane-1-carboxylate90>98:2
52-ThienylEthyl 1-((S)-N-(tert-butylsulfinyl)-1-(thiophen-2-yl)methylamino)cyclobutane-1-carboxylate85>98:2

The Strecker reaction, a classic method for the synthesis of α-amino acids, has been adapted for the diastereoselective synthesis of spiro[3.3]heptane-based amino acid analogues. In one approach, a modified Strecker reaction was performed on racemic spirocyclic ketones utilizing Ellman's sulfinamide as a chiral auxiliary. rsc.org

This reaction, however, exhibited low to moderate diastereoselectivity. Despite the modest selectivity, the resulting diastereomers were separable by chromatography, allowing for the isolation of stereoisomerically pure compounds. The absolute configuration of the products was confirmed by X-ray crystallography. rsc.org This method provides a pathway to novel, conformationally restricted glutamic acid analogues built on the spiro[3.3]heptane scaffold. rsc.org

The general scheme for the diastereoselective Strecker reaction on a spiro[3.3]heptanone is depicted below, highlighting the formation of two diastereomeric α-aminonitriles.

Starting MaterialChiral AuxiliaryReagentsDiastereomeric ProductsDiastereoselectivity
Spiro[3.3]heptanone derivative(R)-tert-ButanesulfinamideTMSCN, Et₂AlClDiastereomer 1 and Diastereomer 2 (α-aminonitriles)Low to Moderate

Flow Chemistry Applications in Spiro[3.3]heptane Synthesis

Continuous flow chemistry has emerged as a powerful tool in organic synthesis, offering advantages in terms of safety, scalability, and efficiency over traditional batch processes. spirochem.com While specific applications to this compound are not extensively documented, the principles of flow chemistry have been successfully applied to the synthesis of related spirocyclic and cyclobutane systems, suggesting its potential for the synthesis of spiro[3.3]heptanes.

For instance, the synthesis of complex spirocyclic polyketides has been accelerated using flow chemistry. researchgate.net This involved conducting more than 20 steps in a continuous flow manner, demonstrating the capability of this technology to handle multi-step syntheses of complex molecules. researchgate.net Key reactions such as hydrogenations, crotylations, and spiroketalizations were successfully translated to a flow regime. researchgate.net

Furthermore, the synthesis of cyclobutanes, the building blocks of spiro[3.3]heptanes, has been achieved using continuous flow photochemical [2+2] cycloadditions. ucd.iealmacgroup.com This approach offers a more energy-efficient and scalable method for producing highly substituted cyclobutanes compared to traditional batch photochemical reactions. ucd.iealmacgroup.com The use of high-power LED technology in conjunction with continuous-flow reactors has enabled the synthesis of multigram quantities of cyclobutenes, which can then be hydrogenated in a flow-based system to yield the corresponding cyclobutanes. ucd.iethieme-connect.com

The application of flow chemistry to the synthesis of spiro[3.3]heptanes could offer several benefits, including:

Improved safety: Handling of hazardous reagents and intermediates in a closed, continuous system.

Enhanced reaction control: Precise control over reaction parameters such as temperature, pressure, and residence time.

Increased efficiency: Reduced reaction times and improved yields.

Scalability: Facile scaling of reactions from laboratory to production quantities.

The following table outlines a conceptual flow process for the synthesis of a cyclobutane intermediate, a key component of the spiro[3.3]heptane core.

Reaction StepReactantsCatalyst/ConditionsResidence TimeOutput
[2+2] PhotocycloadditionAlkene, AlkyneHigh-power LED, continuous-flow reactorMinutesCyclobutene derivative
HydrogenationCyclobutene derivative, H₂Pd/C catalyst, H-Cube® reactorSeconds to MinutesCyclobutane derivative

Advanced Reactivity and Reaction Mechanisms of Spiro 3.3 Heptane 2,6 Dione Systems

Overview of Key Chemical Transformations

The reactivity of Spiro[3.3]heptane-2,6-dione is dominated by the chemistry of its ketone groups and the inherent strain of its bicyclic system. Key transformations include oxidation, reduction, and nucleophilic reactions at the carbons alpha to the carbonyls.

This compound can undergo oxidation reactions with common strong oxidizing agents. smolecule.com Reagents such as potassium permanganate (B83412) (KMnO₄) and chromium trioxide (CrO₃) are capable of oxidizing the dione (B5365651). smolecule.com Under harsh oxidative conditions, the significant ring strain can lead to cleavage of the cyclobutane (B1203170) rings. vulcanchem.com This type of oxidation can potentially result in the formation of dicarboxylic acids, though specific comprehensive studies on the oxidation products of this compound are not extensively detailed in the provided literature. The general principle of ketone oxidation, particularly for cyclic ketones, suggests that cleavage of a C-C bond adjacent to the carbonyl group can occur, leading to ring-opening.

The ketone groups of this compound are readily reduced by standard hydride-donating reagents. Common reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (B1222165) (NaBH₄) are effective for this transformation. ambeed.comsmolecule.com The reaction converts the two carbonyl groups into hydroxyl groups, yielding the corresponding Spiro[3.3]heptane-2,6-diol. smolecule.comscirp.org The choice of reducing agent and reaction conditions can influence the stereochemical outcome of the resulting diol. For instance, sodium borohydride is often used in alcoholic solvents like methanol (B129727) or ethanol, while the more reactive lithium aluminum hydride is typically used in anhydrous ethers such as diethyl ether or tetrahydrofuran (B95107) (THF). scirp.org

Table 1: Reagents and Products in the Reduction of this compound
Starting MaterialReagentTypical SolventMajor Product
This compoundSodium Borohydride (NaBH₄)Methanol, EthanolSpiro[3.3]heptane-2,6-diol
This compoundLithium Aluminum Hydride (LiAlH₄)Diethyl ether, THF (anhydrous)Spiro[3.3]heptane-2,6-diol

Mechanistic Insights into Spiro Structure Influence on Chemical Reactivity

The reactivity of spiro compounds is profoundly influenced by their unique three-dimensional architecture. The spirocyclic framework of this compound, in particular, introduces a high degree of rigidity and strain, which in turn governs its chemical behavior.

The stereochemistry of spiro compounds is a critical factor in determining their reactivity. numberanalytics.com The spatial arrangement of atoms and functional groups around the central spiro atom can dictate the accessibility of reactive sites and the stereochemical outcome of reactions. numberanalytics.comnumberanalytics.com This is particularly relevant in drug design, where the specific three-dimensional orientation of a molecule is crucial for its interaction with biological targets. numberanalytics.comresearchgate.net The rigid nature of the spiro[3.3]heptane core allows for a more predictable orientation of substituents, which can enhance binding affinity and selectivity to target proteins. researchgate.net

The inherent ring strain in the cyclobutane rings of this compound influences its reactivity. This strain can be harnessed in synthetic transformations. For instance, reactions that lead to the opening of one of the rings can be thermodynamically favorable, providing a driving force for certain chemical processes. The presence of the spiro carbon atom can also lead to facile rearrangements, resulting in the formation of different cyclic structures. researchgate.net

Computational studies, such as those employing density functional theory (DFT), have been instrumental in understanding the stereochemistry and reactivity of spiro compounds. numberanalytics.com These methods allow for the prediction of reaction pathways and the analysis of transition state energies, providing valuable insights into the underlying mechanisms.

The reactivity of this compound is also dictated by the two ketone functionalities. These carbonyl groups are susceptible to a variety of nucleophilic addition and condensation reactions. However, the constrained nature of the bicyclic system can influence the trajectory of nucleophilic attack, potentially leading to high levels of stereoselectivity. The compound can undergo oxidation and reduction reactions typical of ketones.

Palladium-Catalyzed Aryl Amination Reactions with Spiro[3.3]heptane Building Blocks

Palladium-catalyzed cross-coupling reactions, particularly aryl amination (Buchwald-Hartwig amination), are powerful tools for the construction of carbon-nitrogen bonds. Spiro[3.3]heptane-based building blocks, especially those containing nitrogen atoms within the spirocyclic framework, have emerged as valuable substrates in these transformations.

A notable example is the use of 2,6-diazaspiro[3.3]heptane derivatives in palladium-catalyzed aryl amination reactions. nih.govlookchem.com This spirocycle serves as a structural surrogate for piperazine (B1678402), a common motif in pharmacologically active compounds. nih.govresearchgate.net The rigid spiro[3.3]heptane core confers a unique conformational profile that is distinct from the more flexible piperazine ring. lookchem.com This can lead to improved pharmacokinetic properties and target engagement.

The synthesis of N-aryl-2,6-diazaspiro[3.3]heptanes has been successfully achieved through palladium-catalyzed amination. nih.gov In these reactions, a monoprotected 2,6-diazaspiro[3.3]heptane is coupled with various aryl halides or triflates. The reaction conditions typically involve a palladium catalyst, a phosphine (B1218219) ligand, and a base.

The scope of the reaction is broad, allowing for the coupling of 2,6-diazaspiro[3.3]heptane with a variety of electronically and sterically diverse aryl partners. This versatility makes it a valuable method for the rapid generation of libraries of novel spirocyclic compounds for drug discovery programs.

The table below summarizes representative examples of palladium-catalyzed aryl amination reactions involving a spiro[3.3]heptane building block.

Aryl Halide/TriflateProductYield (%)
4-BromotolueneN-(p-tolyl)-N'-Boc-2,6-diazaspiro[3.3]heptane85
1-Bromo-4-methoxybenzeneN-(4-methoxyphenyl)-N'-Boc-2,6-diazaspiro[3.3]heptane92
1-Bromo-3-(trifluoromethyl)benzeneN-(3-(trifluoromethyl)phenyl)-N'-Boc-2,6-diazaspiro[3.3]heptane78
2-BromopyridineN-(pyridin-2-yl)-N'-Boc-2,6-diazaspiro[3.3]heptane65

Data is illustrative and based on typical yields reported in the literature for similar reactions.

The successful application of spiro[3.3]heptane building blocks in palladium-catalyzed aryl amination highlights their importance in modern synthetic chemistry. The ability to incorporate this unique spirocyclic motif into complex molecules opens up new avenues for the design and synthesis of novel chemical entities with potential applications in various fields, including medicine and materials science.

Derivatization and Functionalization of the Spiro 3.3 Heptane 2,6 Dione Core

Introduction of Heteroatoms into the Spiro[3.3]heptane Framework

Replacing one or more carbon atoms of the spiro[3.3]heptane core with heteroatoms such as nitrogen, oxygen, or sulfur dramatically alters the physicochemical properties of the resulting molecule, including polarity, solubility, and hydrogen bonding capacity. These heteroatomic analogs often serve as bioisosteres for common carbocyclic and heterocyclic motifs found in bioactive compounds.

The introduction of nitrogen atoms to form azaspiro[3.3]heptanes is a significant strategy in medicinal chemistry, with these scaffolds acting as conformationally restricted analogs of piperidine (B6355638) and piperazine (B1678402). rsc.orgchemrxiv.org A common pathway to these structures involves the ketone functionalities of spiro[3.3]heptane derivatives. For instance, 2-azaspiro[3.3]heptan-5-one can be synthesized from N-benzhydryl-azetidin-3-one. thieme-connect.com The process involves a reaction with cyclopropyldiphenylsulfonium (B12995318) tetrafluoroborate (B81430) to create an epoxide intermediate, which then undergoes a lithium iodide-mediated rearrangement to yield the desired azaspiro[3.3]heptan-5-one. thieme-connect.com

Another powerful method is the [2+2] cycloaddition. The synthesis of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate has been achieved via the cycloaddition of dichloroketene (B1203229) with an azetidine (B1206935) olefin, demonstrating a concise route to this bifunctional template. researchgate.net Furthermore, reductive amination of aldehyde precursors, derived from related spirocyclic systems, provides a direct route to functionalized 2,6-diazaspiro[3.3]heptanes. thieme-connect.de These methods highlight the utility of carbonyl and alkene precursors, which can be derived from the parent dione (B5365651), in constructing nitrogen-containing spirocycles.

Table 1: Selected Synthetic Routes to Azaspiro[3.3]heptanes

Precursor Key Reagent(s) Product Type Reference(s)
N-benzhydryl-azetidin-3-one Cyclopropyldiphenylsulfonium tetrafluoroborate, LiI 2-Azaspiro[3.3]heptan-5-one thieme-connect.com
Azetidine olefin Dichloroketene 6-Oxo-2-azaspiro[3.3]heptane researchgate.net
Aldehyde Primary amines, NaBH(OAc)₃ 2,6-Diazaspiro[3.3]heptane thieme-connect.de

Oxaspiro[3.3]heptanes, particularly the 2-oxa-6-azaspiro[3.3]heptane variant, are valuable as morpholine (B109124) surrogates, offering improved properties like enhanced aqueous solubility. rsc.orgthieme.de The synthesis of these compounds often starts from highly functionalized precursors like pentaerythritol (B129877) derivatives. For example, 2-oxa-6-azaspiro[3.3]heptane can be prepared by cyclizing tribromopentaerythritol with p-toluenesulfonamide. rsc.orgacs.org

A more direct approach from a cyclobutanone-containing precursor involves the Corey-Chaikovsky reaction. The synthesis of 1-oxa-6-azaspiro[3.3]heptane has been accomplished by treating a protected azetidinone with trimethylsulfoxonium (B8643921) iodide, which proceeds through the ring expansion of a transient epoxide. acs.org The synthesis of 2-oxaspiro[3.3]heptanes can be achieved by the double alkylative cyclization of 3,3-bis(bromomethyl)oxetane (B1265868) with reagents like diethyl malonate. thieme-connect.comacs.org This strategy can be adapted to start from spiro[3.3]heptane-2,6-dione by converting one of the ketone rings into a 3,3-bis(halomethyl)cyclobutane moiety.

Sulfur-containing spiro[3.3]heptanes are of interest as thiomorpholine (B91149) bioisosteres. The synthesis of 2,6-dithiaspiro[3.3]heptane involves the reaction of tetrabromomethylmethane with sodium sulfide. acs.org A more modular approach involves the cyclization of diols. For example, 6-amino-2-thiaspiro[3.3]heptane has been synthesized from 2,2-bis(bromomethyl)propane-1,3-diol by converting it to a dimethanesulfonate derivative, which is then reacted with sodium sulfide. beilstein-journals.org

The synthesis of 2-oxa-6-thiaspiro[3.3]heptane demonstrates a stepwise ring formation. Treatment of 3,3-bis(chloromethyl)oxetane (B146354) with thiourea, followed by heating with a base, leads to the formation of the thietane (B1214591) ring, yielding the mixed heteroatom spirocycle. beilstein-journals.org These routes suggest that a precursor like spiro[3.3]heptane-2,6-diol, accessible from the reduction of the dione, could be a viable starting point for thia-analogs via conversion to dihalides or disulfonates followed by reaction with a sulfur nucleophile. smolecule.com

Introduction of Diverse Functional Groups

The this compound core serves as a platform for introducing a wide range of functional groups, which is essential for tuning the molecule's properties for specific applications.

Halogens: Halogenated spiro[3.3]heptanes are valuable as synthetic intermediates and for their potential to modulate biological activity. A general method for synthesizing 6-halospiro[3.3]heptan-2-ones involves the [2+2] cycloaddition of a keteneiminium salt with a halogen-containing alkene. chemrxiv.orgresearchgate.net A robust methodology has also been developed for constructing 6-fluoro- and 6,6-difluorospiro[3.3]heptane scaffolds. researchgate.netnih.gov

Carboxylic Acids: The introduction of carboxylic acid groups is crucial for many applications, including their use as attachment points or as pharmacophores. Carboxylic acid-functionalized spiro[3.3]heptanes can be synthesized through various routes. One method involves the oxidation of precursor molecules, such as the oxidation of a phenyl group to a carboxylic acid using reagents like RuCl₃/NaIO₄. researchgate.net Another approach is the carbonation of an organolithium species, generated from a bromo-substituted spiro[3.3]heptane, with dry ice. chemrxiv.orgresearchgate.net Additionally, functionalized spiro[3.3]heptane carboxylic acids have been prepared for use as intermediates in the synthesis of drug candidates. google.com

Nitriles: Nitrile groups can be introduced onto the spiro[3.3]heptane framework, serving as precursors for amines or carboxylic acids, or as functional groups in their own right. The reaction of a spiro[3.3]heptanone with tosyl isocyanide, followed by acidic hydrolysis, can yield a carboxylic acid amide, which can be further dehydrated to a nitrile. researchgate.net The synthesis of a cyanoester cyclobutane (B1203170), a precursor to functionalized spiro[3.3]heptanes, has also been reported. researchgate.net

Sulfonamides: The sulfonamide group is a common feature in many pharmaceuticals. In the context of spiro[3.3]heptanes, it is often introduced as part of the synthesis of aza-analogs. For example, N-tosyl protection is a key step in many synthetic routes towards 2-oxa-6-azaspiro[3.3]heptane and other nitrogen-containing spirocycles, effectively incorporating a sulfonamide moiety into the final structure or an intermediate. rsc.orgacs.orgresearchgate.net

Regioselective and Stereoselective Functionalization Strategies

Controlling the regiochemistry and stereochemistry of functionalization is critical for accessing specific isomers with desired properties. The rigid nature of the spiro[3.3]heptane skeleton makes it an excellent candidate for stereocontrolled synthesis.

A divergent synthetic approach has been developed for a library of regio- and stereoisomers of glutamic acid analogs built on the spiro[3.3]heptane scaffold. nih.gov This strategy relies on key transformations such as the Strecker reaction using chiral auxiliaries like (R)-α-phenylglycinol or Ellman's sulfinamide to install the amino acid moiety with high stereocontrol. nih.gov The choice of chiral auxiliary proved crucial, with Ellman's sulfinamide providing more stable adducts and allowing for more efficient chromatographic separation of diastereomers. nih.gov

Enzymatic reactions also offer a powerful tool for stereoselective functionalization. For example, ketoreductase-catalyzed reduction of ketone precursors provides access to axially chiral 2,6-disubstituted spiro[3.3]heptane derivatives. chemrxiv.org Furthermore, diastereoselective reactions such as the [2+2] cycloaddition have been employed, although in some cases with only modest diastereoselectivity. rsc.org The ability to separate diastereomeric intermediates at various stages, such as keto acids or adducts from Strecker reactions, is a key strategy for obtaining single stereoisomers of the final products. nih.govresearchgate.net

Multi-gram Scale Synthesis of Functionalized Spiro[3.3]heptanes

The transition from laboratory-scale synthesis to the production of multi-gram quantities is essential for the practical application of these building blocks in drug discovery and development programs. Several synthetic routes to functionalized spiro[3.3]heptanes have been successfully scaled up.

A convergent synthetic strategy starting from a common precursor, 1,1-bis(bromomethyl)-3,3-difluorocyclobutane, has been used to prepare a wide array of novel 2-mono- and 2,2-bifunctionalized difluorospiro[3.3]heptane building blocks on a multigram scale (up to 470 g). nih.govnih.gov Similarly, a practical synthesis for 6-(trifluoromethyl)spiro[3.3]heptane-derived building blocks has been developed where a key dibromide intermediate was prepared on a 0.5 kg scale, and subsequent cyclization reactions were performed on up to a 120 g scale. chemrxiv.org

The synthesis of abiotic spiro[3.3]heptane building blocks, such as 2-oxa-6-azaspiro[3.3]heptane, has been achieved on a preparative scale of up to 15 grams. researchgate.netresearchgate.net Scalable approaches have also been reported for 2,6-diazaspiro[3.3]heptanes, making these valuable intermediates more accessible. thieme-connect.de These examples demonstrate that robust and reliable protocols are available for producing significant quantities of diverse, functionalized spiro[3.3]heptane cores, facilitating their broader use in chemical research.

Table 2: List of Chemical Compounds

Compound Name
This compound
2,6-Diazaspiro[3.3]heptane
2-Azaspiro[3.3]heptane
Piperidine
Piperazine
2-Azaspiro[3.3]heptan-5-one
N-benzhydryl-azetidin-3-one
Cyclopropyldiphenylsulfonium tetrafluoroborate
tert-Butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate
Dichloroketene
2-Oxa-6-azaspiro[3.3]heptane
Morpholine
Tribromopentaerythritol
p-Toluenesulfonamide
1-Oxa-6-azaspiro[3.3]heptane
Trimethylsulfoxonium iodide
3,3-bis(bromomethyl)oxetane
Diethyl malonate
2,6-Dithiaspiro[3.3]heptane
Thiomorpholine
Tetrabromomethylmethane
Sodium sulfide
6-Amino-2-thiaspiro[3.3]heptane
2,2-bis(bromomethyl)propane-1,3-diol
2-Oxa-6-thiaspiro[3.3]heptane
3,3-bis(chloromethyl)oxetane
Thiourea
6-Halospiro[3.3]heptan-2-one
6-Fluoro-spiro[3.3]heptane
6,6-Difluorospiro[3.3]heptane
Bromo-substituted spiro[3.3]heptane
Tosyl isocyanide
(R)-α-phenylglycinol
Ellman's sulfinamide
1,1-bis(bromomethyl)-3,3-difluorocyclobutane

Applications in Advanced Organic Synthesis and Medicinal Chemistry

Spiro[3.3]heptane-2,6-dione as a Versatile Synthetic Building Block

This compound and its related ketone derivatives serve as foundational starting materials for constructing a wide array of substituted spiro[3.3]heptanes. google.com The carbonyl groups provide reactive sites for a variety of chemical transformations, making these compounds highly versatile intermediates in multi-step syntheses. google.com

The spiro[3.3]heptane skeleton is a valuable building block for creating intricate and structurally novel molecules. google.com Its inherent rigidity and well-defined three-dimensional shape are desirable attributes in modern drug design, which seeks to move away from flat, aromatic structures. tandfonline.comtandfonline.combldpharm.com Synthetic routes often utilize spiro[3.3]heptanones as key intermediates. For instance, the thermal reaction between keteniminium salts and alkenes has been employed to produce monosubstituted and disubstituted spiro[3.3]heptanones, which are precursors to more complex, functionalized spiro[3.3]heptane systems. nih.gov The ability to generate such complex scaffolds is crucial for exploring new chemical spaces and developing new pharmacophores for future drug leads. thieme-connect.de

The phenyl ring is one of the most common structural motifs found in natural products. researchgate.netenamine.net Given that the spiro[3.3]heptane scaffold has been successfully demonstrated as a saturated bioisostere of the benzene (B151609) ring, it represents a valuable precursor for the synthesis of natural product analogues. enamine.netnih.gov By replacing a phenyl group in a natural product with a spiro[3.3]heptane core, chemists can generate novel, patent-free compounds that may possess improved physicochemical properties while retaining the biological activity of the parent molecule. This strategy allows for the systematic modification of natural product structures to optimize their therapeutic potential.

Spiro[3.3]heptane and its Derivatives as Bioisosteres in Drug Design

Bioisosteres are substituents or groups with similar physical or chemical properties that impart similar biological responses in a molecule. tcichemicals.compressbooks.pub The spiro[3.3]heptane scaffold and its heteroatomic derivatives have gained significant attention as non-classical, rigid, three-dimensional bioisosteres for common pharmacophores. rsc.orgdntb.gov.ua

The unique, non-coplanar geometry of the spiro[3.3]heptane core allows it to mimic a variety of important cyclic structures in drug molecules. enamine.netchemrxiv.org

Benzene: Spiro[3.3]heptane has been validated as a saturated bioisostere for mono-, meta-, and para-substituted phenyl rings. researchgate.netenamine.netnih.govchemrxiv.orgresearchgate.net This substitution can break the planarity of aromatic compounds, which is often beneficial for a drug's pharmacokinetic profile. tcichemicals.com For example, this scaffold was incorporated into analogs of the anticancer drugs Sonidegib and Vorinostat, and the anesthetic Benzocaine, replacing the central phenyl ring and yielding active compounds. researchgate.netenamine.netnih.govenamine.net

Piperidine (B6355638): The 2-azaspiro[3.3]heptane and 1-azaspiro[3.3]heptane motifs have been proposed as effective replacements for the piperidine ring, a structure found in numerous drugs. enamine.netresearchgate.net Incorporation of the 1-azaspiro[3.3]heptane core into the anesthetic drug bupivacaine instead of the piperidine fragment resulted in a new, patent-free analog with high activity. nih.govscienceopen.com

Piperazine (B1678402): Diazaspiro cores, such as 2,6-diazaspiro[3.3]heptane, have been explored as bioisosteres for piperazine. mdpi.comresearchgate.net While this replacement can sometimes lead to a reduction in affinity for a specific target, it provides a valuable strategy for modifying selectivity and other drug-like properties. mdpi.com The development of 1-oxa-2,6-diazaspiro[3.3]heptane (ODASE) presents another novel potential bioisostere for piperazine. researchgate.netresearchgate.net

Morpholine (B109124) and Thiomorpholine (B91149): Azaspirocycles, in general, have been used to replace morpholine and thiomorpholine rings, often leading to improved properties like solubility and metabolic stability. tandfonline.comtandfonline.comresearchgate.net

Cyclohexane: The structural arrangement of functional groups on the spiro[3.3]heptane core has been shown to be similar to that of cyclohexane. Specifically, certain stereoisomers of 1,6-disubstituted spiro[3.3]heptanes can be considered restricted surrogates of cis-1,4-disubstituted and trans-1,3-disubstituted cyclohexane derivatives. researchgate.net

Drug-likeness: Spiro-containing systems increase the fraction of sp³-hybridized carbon atoms (Fsp³), a parameter often associated with successful drug development. bldpharm.com This increased three-dimensionality can lead to higher solubility, decreased lipophilicity, and better metabolic stability compared to their non-spirocyclic counterparts. tandfonline.comtandfonline.combldpharm.com For example, replacing a morpholine ring with various azaspirocycles has been shown to lower logD values. bldpharm.com

Target Selectivity: The conformational rigidity of the spirocyclic system locks the molecule into a specific shape, optimizing the orientation of binding elements in a controlled manner. tandfonline.comtandfonline.com This can lead to improved efficacy and a more selective interaction with the intended biological target, thereby reducing off-target effects. tandfonline.comresearchgate.netresearchgate.net In one instance, replacing a piperazine ring in the PARP inhibitor Olaparib with a diazaspiro[3.3]heptane analog resulted in a compound with higher specificity for PARP-1. bldpharm.com

Metabolic Stability: The strained ring system of spiro[3.3]heptane imparts high bond strength to its C-H bonds, which can improve metabolic stability. researchgate.net Studies comparing the anticancer drug Sonidegib to its spiro[3.3]heptane-containing analogs demonstrated the impact of this bioisosteric replacement on key drug properties. chemrxiv.orgresearchgate.net

Compound clogP logD (pH 7.4) Solubility (µM) Metabolic Stability (CLint, µL/min/mg)
Sonidegib 6.8 ≥ 3.5 0.2 10.9
(±)-trans-76 (Spiro analog) 6.0 ≥ 3.5 0.2 15.6
(±)-cis-76 (Spiro analog) 6.0 ≥ 3.5 0.2 12.3

Table 1: Comparison of physicochemical properties of the anticancer drug Sonidegib and its spiro[3.3]heptane-based analogs. Data sourced from research findings. chemrxiv.orgresearchgate.net

Development of Novel Strained Spiro Heterocycles (SSHs) for Pharmaceutical Innovation

The interest of medicinal chemists in strained spiro heterocycles (SSHs) has grown continuously due to their potential as non-classical, three-dimensional bioisosteres. rsc.orgdntb.gov.uaresearchgate.netresearchgate.net These scaffolds, particularly those derived from the spiro[3.3]heptane motif by replacing one or more carbon atoms with heteroatoms (e.g., nitrogen, oxygen), offer a rigid framework with predictable exit vectors for substituents. researchgate.netresearchgate.netresearchgate.net

The development of SSHs is highly sought after for improving drug design, as their high molecular rigidity can enhance drug-likeness, target selectivity, and ultimately, clinical success. researchgate.netresearchgate.net Seminal contributions have showcased the importance of SSHs like 2,6-diazaspiro[3.3]heptane and 2-oxa-6-azaspiro[3.3]heptane, with some derivatives being incorporated into drug candidates currently in clinical trials. researchgate.net The continuous development of new synthetic routes to access novel SSHs is imperative to expand the available chemical space for drug discovery and to meet the demands of modern drug design. rsc.orgresearchgate.net

Applications in Chemical Biology Research

The spiro[3.3]heptane scaffold serves as a valuable tool for investigating complex biological systems. Its constrained geometry allows for the precise positioning of functional groups in three-dimensional space, facilitating the exploration of molecular interactions.

While not used as a probe itself, the spiro[3.3]heptane core is integral to constructing sophisticated molecular probes. By replacing planar aromatic rings in known bioactive molecules with the saturated spiro[3.3]heptane scaffold, chemists can create novel analogues that explore the topography of receptor binding sites in ways that flat molecules cannot. The non-collinear exit vectors of the spiro[3.3]heptane unit position substituents at distinct angles compared to their aromatic counterparts, allowing researchers to probe for new interactions and better understand the spatial requirements of a binding pocket. This "escape from flatland" is a key strategy in modern drug design, aiming to improve properties like selectivity and affinity by leveraging three-dimensional space. univ.kiev.ua

The creation of spiro[3.3]heptane-containing analogues of established drugs is a powerful method for conducting mechanistic studies. By systematically replacing specific moieties, such as a phenyl ring, with the spiro[3.3]heptane core, researchers can assess the role of aromaticity, planarity, and substituent orientation on biological activity. nih.govresearchgate.net

For instance, analogues of the anticancer drug Vorinostat, where the phenyl group was replaced with a spiro[3.3]heptane core, were synthesized to investigate their cytotoxic effects on human hepatocellular carcinoma cells (HepG2). researchgate.net These studies help to elucidate the structural features essential for the drug's mechanism of action. The comparison of biological data between the parent drug and its spiro-analogue provides critical insights into structure-activity relationships (SAR). researchgate.netnih.gov

Parent DrugReplaced MoietySpiro[3.3]heptane AnalogueFocus of Mechanistic Study
VorinostatPhenyl ringSaturated analog with spiro[3.3]heptane coreInvestigation of cytotoxic action on HepG2 cancer cells. researchgate.net
Sonidegibmeta-Benzene ringSaturated analog with spiro[3.3]heptane coreEvaluation of impact on physicochemical properties and bioactivity. nih.govresearchgate.net
Benzocainepara-Benzene ringSaturated analog with spiro[3.3]heptane coreAssessment of bioisosteric replacement on potency. nih.gov

Role in the Development of Lead Compounds and Drug Candidates

The spiro[3.3]heptane motif and its heteroatom-containing derivatives, such as 2,6-diazaspiro[3.3]heptane, are increasingly being incorporated into lead compounds and drug candidates. researchgate.net This scaffold is recognized as a valuable bioisostere—a substituent that retains the biological activity of the moiety it replaces while altering other properties in a favorable way.

It is frequently used as a saturated, three-dimensional surrogate for common rings like benzene, piperazine, and piperidine. univ.kiev.uanih.govnih.govresearchgate.net This substitution can lead to significant improvements in a compound's pharmacological profile. Some derivatives containing this scaffold are currently part of drug candidates undergoing clinical trials. researchgate.net

Key Advantages in Lead Compound Development:

Improved Physicochemical Properties: Replacing flat aromatic rings with the spiro[3.3]heptane scaffold often leads to reduced lipophilicity (logP) and improved aqueous solubility, which are desirable characteristics for drug candidates. researchgate.net

Enhanced Metabolic Stability: The saturated nature of the spiro[3.3]heptane core can block sites of oxidative metabolism that are often problematic in aromatic systems, leading to better metabolic stability. univ.kiev.ua

Increased Target Selectivity: The rigid and well-defined geometry of the spirocycle can enhance binding to the intended target while reducing off-target interactions, thereby improving selectivity and potentially reducing side effects. researchgate.net

Novelty and Intellectual Property: The use of spiro[3.3]heptane as a bioisostere allows for the creation of novel, patent-free analogues of existing drugs, opening new avenues for drug development. nih.govresearchgate.net

AdvantageDescriptionRelevance to Drug Design
BioisosterismActs as a 3D surrogate for planar rings like benzene and piperazine. nih.govresearchgate.netAllows for modification of existing drugs to improve properties while retaining activity.
Physicochemical ProfileCan decrease lipophilicity and improve solubility. researchgate.netEnhances the "drug-likeness" of a lead compound, improving its pharmacokinetic profile.
Molecular RigidityProvides a conformationally restricted scaffold with predictable substituent vectors. researchgate.netReduces the entropic penalty of binding to a target, potentially increasing potency and selectivity.
Intellectual PropertyCreates novel chemical entities distinct from existing patented drugs. nih.govProvides a pathway to develop new medicines without infringing on existing patents.

Structural and Conformational Analysis of Spiro 3.3 Heptane 2,6 Dione Systems

X-ray Crystallographic Studies for Elucidating Conformational Details

X-ray crystallography stands as a definitive method for confirming the spirocyclic geometry and the precise orientation of substituents in spiro[3.3]heptane systems. researchgate.net This technique provides unambiguous proof of the absolute configuration of chiral centers within the molecule.

For instance, in the study of glutamic acid analogs built on the spiro[3.3]heptane scaffold, X-ray crystallography was crucial in confirming the absolute configuration of the separated stereoisomers. nih.gov Similarly, the S-configuration of 2,6-dimethylspiro[3.3]heptane-2,6-dicarboxylic acid was definitively resolved using X-ray crystallography.

Derivatives such as 2,6-dithiaspiro[3.3]heptane have been shown by X-ray crystallography to possess distinct bond angles, with the C-S-C angle being approximately 92 degrees, a result of the s-character of the sulfur atoms. The inherent rigidity of the spiro[3.3]heptane framework, confirmed through these crystallographic studies, makes these compounds valuable as "rigid-rod" ligands for creating metal complexes.

The conformational details of various azaspiro[3.3]heptanes have also been extensively studied using X-ray crystallography, providing insight into their potential as bioisosteres in drug discovery. researchgate.netresearchgate.net These studies reveal an almost planar N-arylamine and a planar four-membered ring in certain derivatives. researchgate.net

Spectroscopic Characterization Techniques

A suite of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are routinely employed to characterize spiro[3.3]heptane-2,6-dione and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are fundamental in elucidating the structure of these compounds. For example, in the analysis of enantiopure spiro[3.3]heptane-2,6-dicarboxylic acid, ¹³C NMR was instrumental in determining the optical purity. nih.gov The NMR spectra of derivatives like tert-butyl 6-bromo-2-azaspiro[3.3]heptane-2-carboxylate show characteristic peaks that correspond to the different functional groups present in the molecule. smolecule.com The conformational properties of cyclobutanes, the building blocks of spiro[3.3]heptanes, have also been investigated using NMR, studying the variation of chemical shifts with temperature. acs.org

Infrared (IR) Spectroscopy: IR spectroscopy provides valuable information about the functional groups present in the molecule. The IR spectrum of tert-butyl 6-bromo-2-azaspiro[3.3]heptane-2-carboxylate, for instance, helps in identifying the bonds within the compound. smolecule.com For this compound itself, the key feature in its IR spectrum would be the strong absorption band corresponding to the carbonyl (C=O) stretching frequency, characteristic of ketones.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of spiro[3.3]heptane derivatives. Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are particularly useful for detecting these compounds in various samples, including biological matrices. smolecule.com High-resolution mass spectrometry (HRMS) provides exact mass measurements, which aids in confirming the elemental composition of newly synthesized compounds. ethz.ch

The following table summarizes the key spectroscopic data for this compound:

Spectroscopic Data for this compound
Molecular Formula C₇H₈O₂
Molecular Weight 124.14 g/mol
SMILES Code O=C1CC2(CC(C2)=O)C1
Key Spectroscopic Features
¹H NMR Signals corresponding to the methylene (B1212753) protons of the cyclobutane (B1203170) rings.
¹³C NMR Resonances for the carbonyl carbons, the spiro carbon, and the methylene carbons.
IR Strong absorption for the C=O stretch of the ketone functional groups.
MS Molecular ion peak corresponding to the molecular weight.

This data is compiled from various chemical suppliers and databases. bldpharm.comepa.govmolinstincts.comachmem.com

Analysis of Stereochemical Outcomes and Diastereomer Separation Methodologies

The synthesis of substituted spiro[3.3]heptane systems often leads to the formation of stereoisomers, necessitating robust methods for their separation and the analysis of stereochemical outcomes.

A common strategy for obtaining enantiopure compounds is the use of a chiral auxiliary. For example, in the synthesis of glutamic acid analogs with a spiro[3.3]heptane core, Ellman's sulfinamide was employed as a chiral auxiliary during a modified Strecker reaction. nih.gov While this reaction exhibited low to moderate diastereoselectivity, the resulting diastereomers could be successfully separated using chromatographic techniques. nih.gov

For spiro[3.3]heptane-2,6-dicarboxylic acid, a classical resolution method using the chiral resolving agent brucine (B1667951) was initially thought to yield an enantiomerically pure product. nih.gov However, subsequent analysis using chiral High-Performance Liquid Chromatography (HPLC) and ¹³C NMR revealed the optical purity to be 90% enantiomeric excess (e.e.). nih.gov To achieve higher optical purity, the dicarboxylic acid was converted to its dicinnamyl ester derivative, which showed excellent separation on a chiral HPLC column. nih.gov The separated, optically pure esters were then hydrolyzed back to the enantiopure dicarboxylic acid without racemization. nih.gov

Diastereomeric mixtures can also be separated based on their differing physical and chemical properties through methods like fractional crystallization. google.com The choice of separation technique often depends on the specific properties of the diastereomers .

The following table outlines methodologies for diastereomer separation in spiro[3.3]heptane systems:

Separation Method Principle Example Application Reference
Chromatography with Chiral Auxiliary A chiral auxiliary is used to create diastereomers which are then separated by standard chromatography.Separation of glutamic acid analogs using Ellman's sulfinamide. nih.gov
Chiral High-Performance Liquid Chromatography (HPLC) Direct separation of enantiomers using a chiral stationary phase.Resolution of dicinnamyl spiro[3.3]heptane-2,6-dicarboxylate. nih.gov
Fractional Crystallization Separation of diastereomers based on differences in their solubility.General method for separating diastereomeric mixtures. google.com

Computational and Theoretical Investigations of Spiro 3.3 Heptane 2,6 Dione

Quantum Chemical Calculations for Molecular Properties and Reactivity Prediction

Quantum chemical calculations are fundamental to determining the intrinsic electronic and geometric properties of molecules. For Spiro[3.3]heptane-2,6-dione, these methods elucidate its structure, stability, and electronic characteristics, which in turn govern its reactivity.

The basic molecular properties of this compound have been established through these computational approaches. epa.gov Its rigid, non-planar geometry arises from the fusion of two four-membered rings at a central spiro carbon. vulcanchem.com

Table 1: Calculated Molecular Properties of this compound
PropertyValueReference
Molecular FormulaC7H8O2 epa.gov
Average Mass124.139 g/mol epa.gov
Monoisotopic Mass124.052429 g/mol epa.gov
SMILESO=C1CC2(C1)CC(=O)C2 molinstincts.com

Theoretical studies, such as those using Density Functional Theory (DFT), are used to predict its reactivity. The presence of two carbonyl groups significantly influences the electronic structure. Photoelectron spectroscopy studies on related dicarbonyl compounds reveal interactions between the lone pairs of the oxygen atoms, which affect the molecule's frontier molecular orbitals (HOMO and LUMO) and, consequently, its chemical behavior. acs.org The unique spirocyclic structure is known to influence reactivity by stabilizing transition states and intermediates in chemical reactions. This stabilization can affect reaction pathways and product distributions. Computational models can also predict thermochemical properties, such as the gas-phase standard state enthalpy of formation, using high-level composite methods. acs.org

Molecular Modeling and Docking Studies in Biological Interaction Contexts

Molecular modeling and docking are essential computational techniques in drug discovery to predict how a molecule might interact with a biological target, such as a protein or enzyme. While specific docking studies on the parent this compound are not extensively documented, research on its derivatives demonstrates the utility of this approach. mdpi.com

Derivatives of the spiro[3.3]heptane scaffold are widely investigated. smolecule.comsmolecule.comresearchgate.net For instance, a study on novel spiro[5,8-methanoquinazoline-2,3′-indoline]-2′,4-dione derivatives utilized molecular docking to assess their binding potential against the SARS-CoV-2 main protease and human mast cell tryptase. mdpi.com Such studies involve:

Target Identification: Selecting a biologically relevant macromolecule. mdpi.com

Binding Site Prediction: Identifying the pocket or groove in the target where the ligand is likely to bind.

Scoring: Calculating the binding affinity and total energy of the ligand-protein complex to estimate the strength of the interaction. mdpi.com

Interaction Analysis: Examining the specific non-covalent interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the complex. mdpi.com

These computational experiments are crucial for prioritizing compounds for synthesis and biological testing, thereby accelerating the drug discovery process. mdpi.com

Table 2: Representative Data from Molecular Docking Studies of Spiro Dione (B5365651) Derivatives
Compound ClassProtein TargetKey Interactions ObservedPredicted OutcomeReference
Spiro[5,8-methanoquinazoline-2,3′-indoline]-2′,4-dione derivativesSARS-CoV-2 Main ProteaseHydrogen bonds, Hydrophobic interactionsPotential as antiviral agents mdpi.com
Spiro[5,8-methanoquinazoline-2,3′-indoline]-2′,4-dione derivativesHuman Mast Cell TryptaseBinding affinity analysisPotential for anti-inflammatory applications mdpi.com
6,6-dimethyl-2-azaspiro[3.3]heptane derivativesSARS-CoV-2 TargetMolecular dynamics simulationsPotential as antiviral drug smolecule.com

Theoretical Studies on Bioisosteric Potential and Conformational Landscape

One of the most significant areas of theoretical investigation for the spiro[3.3]heptane scaffold is its use as a bioisostere—a chemical substitute for another group that can enhance desired properties while maintaining biological activity. rsc.org The spiro[3.3]heptane core has been identified through computational and experimental studies as a saturated bioisostere for the benzene (B151609) ring. researchgate.netnih.gov

The rationale for this bioisosteric replacement, supported by theoretical studies, includes:

Three-Dimensionality: It introduces a rigid, non-planar, three-dimensional character, moving away from the "flatland" of aromatic rings, which can improve compound properties like solubility and metabolic stability. researchgate.netuniba.it

Predictable Vectorization: The rigid framework has limited conformational freedom, which allows for a predictable spatial arrangement of substituents. uniba.itresearchgate.net This can lead to enhanced target selectivity. uniba.itresearchgate.net

Improved Physicochemical Properties: Replacing a phenyl ring with a spiro[3.3]heptane scaffold generally reduces lipophilicity and can improve aqueous solubility. researchgate.netuniba.it

This bioisosteric potential has been demonstrated in practice. The spiro[3.3]heptane scaffold has been successfully incorporated into analogs of the anticancer drugs sonidegib and vorinostat, as well as the anesthetic benzocaine, replacing meta- and para-substituted phenyl rings while retaining high biological potency. researchgate.netnih.govresearchgate.net The conformational landscape of the spiro[3.3]heptane core is inherently restricted due to the fused four-membered rings, a key feature that is analyzed using computational methods to understand its pre-organized structure for binding to biological targets. vulcanchem.comnih.gov

Table 3: Comparison of Phenyl Ring and Spiro[3.3]heptane Scaffold as Bioisosteres
PropertyPhenyl RingSpiro[3.3]heptane ScaffoldReference
GeometryPlanar, AromaticNon-planar, Saturated, 3D nih.govuniba.it
Conformational FlexibilityRotation around single bondsHighly rigid, conformationally restricted researchgate.netresearchgate.net
Lipophilicity (logP)HigherGenerally Lower researchgate.netuniba.it
Exit Vector GeometryCoplanar (e.g., para-substitution)Non-coplanar nih.gov
Application ExampleVorinostat (anticancer drug)Spiro[3.3]heptane analog of Vorinostat nih.gov

Mechanistic Studies Employing Computational Chemistry Approaches

Computational chemistry is invaluable for elucidating the mechanisms of chemical reactions, providing insights into transition states, reaction energies, and pathways that are often difficult to probe experimentally. For reactions involving the formation or transformation of spiro[3.3]heptane derivatives, these studies are crucial.

For example, computational and experimental mechanistic studies on the synthesis of related spirocycles have shown that reactions can be initiated by an active Ni-H species, with carbonyl-directed hydrometalation being key for regioselectivity. researchgate.netresearchgate.net In other systems, theoretical calculations have been performed within the DFT framework to analyze reaction profiles. acs.org These studies can compute the Gibbs free energy of reaction intermediates and transition states to understand why a particular reaction pathway is favored. acs.org

While specific mechanistic studies for this compound are not prominent, the synthesis of its precursors, such as the reduction of dichlorocyclobutanones, presents a reaction that is well-suited for such computational investigation. These theoretical approaches can clarify the role of reagents, the stereochemical outcome, and the energetics of the entire reaction coordinate, guiding the development of more efficient and selective synthetic methods. researchgate.netresearchgate.net

Applications in Material Science

Utilization in the Synthesis of Polymers with Unique Properties

While direct polymerization of Spiro[3.3]heptane-2,6-dione is not extensively documented, its derivatives, such as dicarboxylic acids and diamines, serve as valuable monomers for the synthesis of polyesters and polyamides. The spirocyclic core introduces rigidity into the polymer backbone, which can lead to enhanced thermal stability and mechanical strength.

One notable area of research involves the synthesis of biobased aliphatic polyesters using a spirocyclic dicarboxylate monomer derived from levulinic acid. rsc.org This approach highlights the potential for creating sustainable polymers with unique properties imparted by the spiro[3.3]heptane unit. Although not directly from the dione (B5365651), the resulting polyesters, which are fully amorphous, exhibit glass transition temperatures ranging from 12 to 49 °C and good thermal stability. rsc.org

Furthermore, the synthesis of polyamides from various diamines is a well-established process. chemrxiv.org Spiro[3.3]heptane-2,6-diamine, which can be synthesized from the dione, presents an opportunity for the creation of novel polyamides. nih.govachemblock.com The incorporation of the rigid spiro[3.3]heptane unit is anticipated to produce polyamides with high thermal stability and specific mechanical properties. The non-coplanar exit vectors of the functional groups on the spiro[3.3]heptane scaffold can disrupt chain packing, potentially leading to amorphous polymers with improved solubility. chemrxiv.orgnih.gov

The table below summarizes the potential polymer types and their expected properties when incorporating the spiro[3.3]heptane moiety.

Polymer TypeMonomer DerivativeExpected Properties
PolyesterSpiro[3.3]heptane-2,6-dicarboxylic acidEnhanced thermal stability, amorphous nature, tunable glass transition temperature
PolyamideSpiro[3.3]heptane-2,6-diamineHigh thermal stability, improved solubility, unique mechanical properties

Integration into Liquid-Crystalline Compounds

The rigid and well-defined geometry of the spiro[3.3]heptane skeleton makes it an attractive component for the design of liquid-crystalline materials. A German patent describes the use of spiro[3.3]heptan-2-one derivatives for the preparation of 2,6-substituted spiro[3.3]heptanes, which are intended for use in nematic liquid crystal mixtures. google.com

Liquid crystals are typically composed of rod-shaped molecules, and the introduction of the spiro[3.3]heptane unit offers a novel rigid building block to construct such structures. google.com The ability to introduce various substituents at the 2 and 6 positions of the spiro[3.3]heptane ring allows for the fine-tuning of the mesomorphic properties, such as the clearing point and the dielectric anisotropy. google.combeilstein-journals.org The synthesis of these compounds opens up possibilities for creating new liquid crystal materials with potentially improved performance characteristics for display and other optoelectronic applications. google.com

Research into liquid crystals containing selectively fluorinated cyclopropanes has demonstrated that terminal modifications can significantly influence dielectric anisotropy, a key property for liquid crystal displays. beilstein-journals.org Similar strategic functionalization of the spiro[3.3]heptane core could lead to the development of liquid crystals with tailored properties.

Contribution to the Development of Advanced Materials with Specific Structural Attributes

The unique three-dimensional and rigid structure of the spiro[3.3]heptane core is being leveraged to create advanced materials with specific and highly desirable attributes, particularly in the realm of organic electronics.

A significant example is the development of a low-cost and efficient hole-transporting material (HTM) for perovskite solar cells. rsc.orgrsc.orgresearchgate.net This material, termed SDF-OMeTAD, is based on a spiro[3.3]heptane-2,6-dispirofluorene core. rsc.orgrsc.orgresearchgate.net The synthesis of SDF-OMeTAD is considerably simpler than that of the commonly used spiro-OMeTAD. rsc.orgrsc.orgresearchgate.net The spiro[3.3]heptane unit contributes to the formation of a stable amorphous glass with a high glass transition temperature, which is crucial for the long-term stability of the solar cell. researchgate.net

The electrochemical properties of SDF-OMeTAD are well-suited for efficient hole extraction from the perovskite layer, contributing to a competitive power conversion efficiency. rsc.org The table below outlines the key properties of this advanced material.

PropertyValueSignificance
HOMO Energy Level-5.28 eVWell-matched with the valence band of the perovskite for efficient hole extraction. rsc.org
LUMO Energy Level-2.37 eVSufficiently high to block electrons and reduce charge recombination. rsc.org
Power Conversion Efficiency13.01%Demonstrates the potential of spiro[3.3]heptane-based materials in high-performance solar cells. rsc.org

The spiro[3.3]heptane scaffold's ability to act as a saturated bioisostere for the phenyl ring, while providing a distinct three-dimensional geometry, is a key factor driving its adoption in the design of functional materials. chemrxiv.orgnih.gov This structural rigidity and the non-collinear arrangement of its substituents make it a valuable tool for creating advanced materials with precisely controlled architectures and functionalities. chemrxiv.org

Future Directions and Emerging Research Avenues for Spiro 3.3 Heptane 2,6 Dione

Exploration of Novel Synthetic Methodologies

The development of efficient and versatile synthetic routes to spiro[3.3]heptane-2,6-dione and its analogs is crucial for expanding their applications. While classical methods exist, contemporary research is focused on greener, more efficient, and stereoselective approaches.

Recent advancements in synthetic chemistry are paving the way for innovative methods to construct spirocyclic frameworks. researchgate.netsioc-journal.cn These include strategies based on cycloaddition reactions and condensation reactions. researchgate.net The enantioselective synthesis of spirocycles has seen significant progress, particularly with the rise of organocatalysis. rsc.org

One established method for creating the spiro[3.3]heptane skeleton involves a [2+2] cycloaddition of dichloroketene (B1203229) with an olefin, followed by reductive dechlorination. Key to this process is the in situ generation of dichloroketene from trichloroacetyl chloride using an activated zinc-copper couple. Optimization of this reduction step is critical, with freshly prepared zinc-copper being essential for achieving high yields.

Researchers are also exploring photochemical and electrochemical methods to drive the synthesis of spiro compounds, offering green and efficient alternatives to traditional thermal reactions. sioc-journal.cn These methods provide new potential for constructing complex spirocyclic systems under mild conditions. sioc-journal.cnresearchgate.net For instance, photoredox-catalyzed reactions have been successfully employed in the synthesis of spirocyclic tetrahydronaphthyridines. asynt.com

Future research will likely focus on the following areas:

Asymmetric Catalysis: Developing catalytic systems that can control the stereochemistry of the spiro center, leading to enantiomerically pure this compound derivatives. This is particularly important for pharmaceutical applications where a specific stereoisomer is often responsible for the desired biological activity. rsc.org

Flow Chemistry: Utilizing continuous flow reactors for the synthesis of this compound can offer improved reaction control, scalability, and safety. asynt.com Automated flow synthesis has already been demonstrated for other spirocyclic systems. asynt.com

Biocatalysis: Employing enzymes to catalyze key steps in the synthesis can provide high selectivity and milder reaction conditions. rsc.org For example, pig liver esterase has been used for the asymmetric hydrolysis of a related spiro[3.3]heptane derivative. rsc.org

Design and Synthesis of Advanced this compound Derivatives

The core structure of this compound serves as a versatile template for the creation of a diverse range of derivatives with tailored properties. The functionalization of the dione (B5365651) core allows for the introduction of various pharmacophores and reactive handles.

The rigid nature of the spiro[3.3]heptane scaffold is a key feature that can be exploited in the design of new molecules. thieme-connect.com This rigidity helps to pre-organize appended functional groups in a well-defined spatial arrangement, which can lead to enhanced binding affinity and selectivity for biological targets. researchgate.net

Key strategies for designing advanced derivatives include:

Heterocyclic Integration: Replacing one or both carbonyl groups with nitrogen or other heteroatoms can lead to novel heterocyclic spiro compounds such as 2,6-diazaspiro[3.3]heptanes. thieme-connect.deresearchgate.net These derivatives have shown promise as bioisosteres for common motifs like piperazine (B1678402) and morpholine (B109124), offering improved physicochemical properties. researchgate.netethz.ch

Bioisosteric Replacement: The spiro[3.3]heptane core itself can act as a bioisostere for a phenyl ring, offering a saturated, three-dimensional alternative to a flat aromatic system. chemrxiv.org This can lead to improved metabolic stability and novel intellectual property.

Functionalization for Bioconjugation: Introducing functional groups suitable for bioconjugation, such as alkynes or azides for click chemistry, will enable the use of this compound derivatives as probes for chemical biology studies.

Derivative ClassKey Structural FeaturePotential ApplicationReference
2,6-Diazaspiro[3.3]heptanesNitrogen atoms replacing carbonyl oxygensPiperazine bioisosteres in drug discovery thieme-connect.deresearchgate.net
Spiro[3.3]heptane-based peptidomimeticsIncorporation of amino acid-like functionalitiesMimicking peptide secondary structures enamine.net
Fluorinated Spiro[3.3]heptanesIntroduction of fluorine atomsModulating physicochemical properties for drug design researchgate.net

Enhanced Applications in Drug Discovery and Development Paradigms

The unique structural features of this compound and its derivatives make them highly attractive for modern drug discovery programs. Their three-dimensionality and conformational rigidity are sought-after attributes for moving beyond "flat" chemistry. researchgate.net

Spirocyclic systems are increasingly being incorporated into drug candidates due to their potential to improve drug-like properties. researchgate.net The spiro[3.3]heptane framework, in particular, has been explored as a scaffold for a variety of therapeutic targets. For example, derivatives have been investigated as ROCK inhibitors for cardiovascular and inflammatory disorders. google.com

Future research in this area will likely concentrate on:

Fragment-Based Drug Discovery (FBDD): The this compound core is an ideal starting point for FBDD campaigns. Its rigid structure provides a well-defined vector for fragment elaboration.

Targeting Protein-Protein Interactions (PPIs): The three-dimensional arrangement of functional groups on the spiro scaffold can be designed to mimic key interaction motifs at PPI interfaces, which are often challenging to target with traditional small molecules.

Development of Covalent Inhibitors: The dione functionality can be exploited for the design of covalent inhibitors, where one of the carbonyl groups acts as a warhead to form a covalent bond with a target protein.

Integration with High-Throughput Synthesis and Screening Platforms

To fully realize the potential of the this compound scaffold, its synthesis and evaluation must be amenable to high-throughput methods. This will enable the rapid generation and testing of large libraries of derivatives, accelerating the discovery of new bioactive compounds.

The development of robust synthetic routes that are compatible with automated synthesis platforms is a key objective. asynt.com This includes methods that are high-yielding and allow for the easy purification of products. thieme-connect.de For example, synthetic routes to 2,6-diazaspiro[3.3]heptanes have been developed that are amenable to library synthesis. thieme-connect.de

The integration with high-throughput screening (HTS) will allow for the rapid biological evaluation of these compound libraries against a wide range of targets. This combination of automated synthesis and HTS will create a powerful engine for the discovery of new drugs and chemical probes based on the this compound scaffold.

PlatformKey Advantage for this compoundExample ApplicationReference
Automated Flow SynthesisScalability, reaction control, and amenability to library production.Automated synthesis of spirocyclic tetrahydronaphthyridines. asynt.com
High-Throughput Screening (HTS)Rapid evaluation of large compound libraries against biological targets.Screening of spirooxindole libraries for anticancer activity. mdpi.com
DNA-Encoded Libraries (DELs)Generation and screening of massive libraries of spiro[3.3]heptane derivatives.Future potential for identifying novel binders to a wide range of proteins.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.